4-(3-methylmorpholin-2-yl)phenol
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Overview
Description
4-(3-methylmorpholin-2-yl)phenol is an organic compound with the molecular formula C11H15NO2 It is a derivative of phenol, where the phenolic hydroxyl group is substituted with a 3-methylmorpholin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-methylmorpholin-2-yl)phenol typically involves the reaction of 3-methylmorpholine with a phenolic compound under specific conditions. One common method is the nucleophilic substitution reaction, where the hydroxyl group of phenol is replaced by the 3-methylmorpholin-2-yl group. This reaction can be catalyzed by a base such as sodium hydroxide or potassium carbonate, and it is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(3-methylmorpholin-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The phenolic hydroxyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted phenolic compounds depending on the reagent used.
Scientific Research Applications
4-(3-methylmorpholin-2-yl)phenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(3-methylmorpholin-2-yl)phenol involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their activity. Additionally, the 3-methylmorpholin-2-yl group can interact with hydrophobic pockets in proteins, further modulating their function. These interactions can influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: This compound is similar in structure but contains a triazine ring instead of a phenol group.
Indole derivatives: These compounds also contain aromatic rings and nitrogen atoms, but have different functional groups and biological activities.
Uniqueness
4-(3-methylmorpholin-2-yl)phenol is unique due to its specific combination of a phenolic hydroxyl group and a 3-methylmorpholin-2-yl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4-(3-methylmorpholin-2-yl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8-11(14-7-6-12-8)9-2-4-10(13)5-3-9/h2-5,8,11-13H,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBORSAFLMAPJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCCN1)C2=CC=C(C=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80970151 |
Source
|
Record name | 4-(3-Methylmorpholin-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80970151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54804-09-0 |
Source
|
Record name | Morpholinomethylphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054804090 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(3-Methylmorpholin-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80970151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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